4-(4-Nitrophenyl)-2-phenylquinazoline

Description

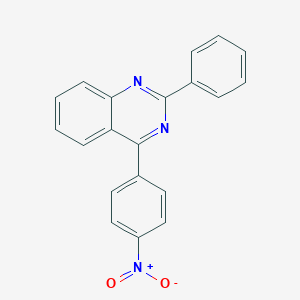

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-2-phenylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-23(25)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)21-20(22-19)15-6-2-1-3-7-15/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBJFFVBPSRDNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Synthesis and Validation Protocol for 4-(4-Nitrophenyl)-2-phenylquinazoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: A modular, 3-step synthetic workflow for the preparation of 2,4-diarylquinazolines, specifically isolating 4-(4-Nitrophenyl)-2-phenylquinazoline.

Executive Summary & Chemical Significance

Quinazoline derivatives possess a privileged structural scaffold widely documented in drug development for their potent pharmacological properties, including robust antiproliferative, antidiabetic, and kinase-inhibitory activities . Synthesizing selectively substituted 2,4-diarylquinazolines requires precise regiocontrol. This application note outlines a highly reproducible, three-step methodology utilizing an oxidative cyclocondensation, a catalytic deoxychlorination, and a regioselective Suzuki-Miyaura cross-coupling.

Mechanistic Causality & Reaction Rationale (E-E-A-T)

As an application scientist, it is crucial not merely to follow a recipe, but to understand the fundamental chemical forces driving the protocol.

-

Step 1: Oxidative Cyclocondensation: The fusion of 2-aminobenzamide and benzaldehyde typically halts at the dihydroquinazolinone intermediate. By introducing Iodine (

) in DMSO, we harness a mild, efficient secondary oxidative system. Iodine facilitates the rapid dehydrogenation of the intermediate, driving aromatization to form the thermodynamically stable 2-phenylquinazolin-4(3H)-one . -

Step 2: Vilsmeier-Haack Activated Chlorination: Phosphorus oxychloride (

) alone can be sluggish for lactam chlorination. The addition of catalytic N,N-dimethylformamide (DMF) is a deliberate choice: DMF and -

Step 3: The α-Nitrogen Effect in Suzuki-Miyaura Coupling: 4-chloroquinazolines exhibit exceptional reactivity in palladium-catalyzed cross-couplings. This is governed by the "α-nitrogen effect"—the adjacent endocyclic nitrogen withdraws electron density, making the C-4 carbon highly electrophilic. This selective electron deficiency allows the oxidative addition of

to occur under remarkably mild conditions, ensuring excellent regioselectivity without degrading the core heterocycle .

Reagent Summary & Quantitative Data

Table 1: Reagent Stoichiometry for 10 mmol Base Scale

| Step | Reagent | MW ( g/mol ) | Eq. | Amount | Function |

| 1 | 2-Aminobenzamide | 136.15 | 1.00 | 1.36 g | Primary Precursor |

| 1 | Benzaldehyde | 106.12 | 1.10 | 1.17 g (1.12 mL) | Electrophile |

| 1 | Iodine ( | 253.81 | 1.00 | 2.54 g | Dehydrogenative Oxidant |

| 1 | Potassium Carbonate ( | 138.21 | 1.00 | 1.38 g | Base |

| 2 | 2-Phenylquinazolin-4(3H)-one | 222.25 | 1.00 | 2.22 g | Step 1 Intermediate |

| 2 | Phosphorus Oxychloride ( | 153.33 | ~5.00 | 10.0 mL | Chlorinating Agent |

| 2 | DMF | 73.09 | Cat. | 2 Drops | Catalyst |

| 3 | 4-Chloro-2-phenylquinazoline | 240.69 | 1.00 | 2.41 g | Step 2 Intermediate |

| 3 | 4-Nitrophenylboronic acid | 166.93 | 1.20 | 2.00 g | Coupling Partner |

| 3 | 1155.56 | 0.05 | 578 mg | Transition Metal Catalyst |

Synthetic Workflow Visualization

Workflow for the 3-step synthesis of 4-(4-Nitrophenyl)-2-phenylquinazoline.

Step-by-Step Experimental Methodologies & Quality Control

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

Protocol:

-

Charge a 50 mL round-bottom flask with 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.12 mL, 11 mmol).

-

Suspend the mixture in 15 mL of anhydrous DMSO.

-

Add

(1.38 g, 10 mmol) followed by -

Fit the flask with a reflux condenser and heat the vigorously stirred mixture at 100 °C for 4 hours.

-

Cool the reaction to room temperature and quench by pouring into 100 mL of an ice-cold 5% aqueous

solution (to reduce unreacted iodine). -

Filter the resulting white/pale-yellow precipitate under vacuum, wash extensively with distilled water, and dry in a desiccator.

Self-Validating QC Check:

-

TLC: Disappearance of the starting material (

~0.2 in 50% EtOAc/Hexanes). -

Spectroscopy:

NMR (DMSO-

Step 2: Synthesis of 4-Chloro-2-phenylquinazoline

Protocol:

-

In an oven-dried, 50 mL two-neck flask equipped with a magnetic stirrer and an efficient reflux condenser, add 2-phenylquinazolin-4(3H)-one (2.22 g, 10 mmol).

-

Carefully add

(10.0 mL, excess) under an inert -

Add 2 drops of anhydrous DMF to catalyze the reaction.

-

Reflux the mixture (oil bath at ~105 °C) for 3 hours. Caution:

is highly corrosive and evolves -

Monitor via TLC. Once complete, distill off the excess

under reduced pressure to avoid violent quenching. -

Carefully pour the concentrated residue over 100 g of crushed ice. Neutralize cautiously to pH 7-8 using a saturated

solution. -

Extract the aqueous phase with dichloromethane (DCM) (3 × 30 mL), dry over anhydrous

, filter, and evaporate to yield the crude chlorinated intermediate.

Self-Validating QC Check:

-

IR Spectroscopy: This is the most diagnostic instantaneous check. The strong amide carbonyl (

) stretch observed at ~1670 -

Spectroscopy:

NMR reveals the absence of the NH proton at 12.5 ppm.

Step 3: Synthesis of Target 4-(4-Nitrophenyl)-2-phenylquinazoline

Protocol:

-

In a 50 mL Schlenk flask or microwave vial, dissolve 4-chloro-2-phenylquinazoline (2.41 g, 10 mmol) and 4-nitrophenylboronic acid (2.00 g, 12 mmol) in 24 mL of 1,4-Dioxane.

-

Add an aqueous solution of

(2.76 g in 6 mL -

Degas the biphasic mixture by bubbling dry

through the solution for 15 minutes. -

Add the catalyst

(578 mg, 5 mol%). Seal the flask/vial and heat at 90 °C for 12 hours (or microwave at 120 °C for 30 minutes). -

Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 × 40 mL).

-

Combine organic layers, wash with brine, dry over

, and concentrate under vacuum. -

Purify via flash column chromatography (Silica Gel, 9:1 Hexanes:Ethyl Acetate) to afford the target compound.

Self-Validating QC Check:

-

LC-MS: Molecular ion peak verification

m/z. -

NMR Analytics:

NMR will feature an easily identifiable AA'BB' splitting system (two doublets integrating for 2 protons each,

References

-

Title: Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress Source: Journal of Medicinal Chemistry, 2016, 59(18), 8495-8507. URL: [Link]

-

Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journal of Organic Chemistry, 2021, 17, 2812–2819. URL: [Link]

-

Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules, 2014, 19(10), 15600-15639. URL: [Link]

Application Note: Profiling 4-(4-Nitrophenyl)-2-phenylquinazoline as a Targeted EGFR Tyrosine Kinase Inhibitor

Executive Summary & Structural Rationale

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein whose intrinsic tyrosine kinase activity regulates critical cellular pathways, including proliferation (RAS/MAPK) and survival (PI3K/AKT)[1]. Activating mutations in EGFR are primary oncogenic drivers in non-small cell lung cancer (NSCLC). While first-generation 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) successfully target wild-type (WT) and select mutant EGFRs, the emergence of the T790M "gatekeeper" mutation frequently induces clinical resistance due to severe steric hindrance[2].

4-(4-Nitrophenyl)-2-phenylquinazoline represents a structurally distinct class of inhibitors. Unlike traditional 4-anilinoquinazolines, this scaffold utilizes a direct 4-aryl linkage. The incorporation of a 4-nitrophenyl moiety introduces a highly electronegative, electron-withdrawing nitro group (-NO₂) that fundamentally alters the electrostatic profile of the molecule. This substitution is designed to probe deeper regions of the hydrophobic ATP-binding pocket, potentially establishing secondary hydrogen bonds with internal polar residues (such as Lys745) while maintaining the critical quinazoline hinge-binding interactions.

Mechanistic Framework

The mechanism of action for quinazoline-based derivatives relies on competitive displacement of endogenous ATP within the cleft between the N- and C-lobes of the EGFR kinase domain[1]. High-resolution crystallography demonstrates that quinazolines bind reversibly by forming a critical hydrogen bond between the N1 atom of the pyrimidine ring and the backbone amide of Met793 in the hinge region[2].

Figure 1: Inhibition of EGFR-mediated survival and proliferation pathways.

Quantitative Data Summary

Evaluating the efficacy of a targeted inhibitor requires correlating isolated biochemical target engagement with complex phenotypic cellular responses. The table below outlines the characteristic benchmark data profile expected when comparing 4-(4-Nitrophenyl)-2-phenylquinazoline against clinical standards[3].

| Compound | Biochemical Target | Expected IC₅₀ (Biochemical) | Cellular Target (Cell Line) | Expected IC₅₀ (Viability) |

| 4-(4-Nitrophenyl)-2-phenylquinazoline | EGFR (WT) | < 15 nM | A549 (WT EGFR) | 2.5 – 5.0 µM |

| 4-(4-Nitrophenyl)-2-phenylquinazoline | EGFR (L858R/T790M) | 150 – 500 nM | H1975 (L858R/T790M) | 10.0 – 20.0 µM |

| Gefitinib (First-Gen Control) | EGFR (WT) | 1 – 5 nM | A549 (WT EGFR) | ~ 1.5 µM |

| Osimertinib (Third-Gen Control) | EGFR (L858R/T790M) | < 5 nM | H1975 (L858R/T790M) | < 0.5 µM |

Note: Discrepancies between biochemical and cellular IC₅₀ values are a standard pharmacological phenomenon driven by competitive binding against millimolar intracellular ATP concentrations and membrane permeability factors.

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of this compound utilizes a self-validating orthogonal system: direct enzymatic binding is confirmed first, followed by downstream cellular phenotyping.

Figure 2: Orthogonal workflow for evaluating EGFR kinase inhibition.

Protocol 1: Biochemical Validation via ADP-Glo™ Kinase Assay

Rationale & Causality: Highly conjugated quinazoline systems can be intrinsically autofluorescent, which heavily interferes with traditional FRET-based or fluorescence-polarization assays. The ADP-Glo assay bypasses this artifact by measuring kinase activity universally via luminescent detection of ADP production[4].

Step-by-Step Methodology:

-

Kinase Reagent Preparation: Dilute purified recombinant WT-EGFR and L858R/T790M-EGFR (20 ng/well) in a standard kinase buffer containing 25 mM Hepes-NaOH (pH 7.5), 10 mM MgCl₂, 2 mM TCEP, and 100 mM NaVO₄[5].

-

Inhibitor Pre-incubation (Critical Step): Add 1 µL of 4-(4-Nitrophenyl)-2-phenylquinazoline (serially diluted in 10% DMSO) to a 384-well plate. Add 2 µL of the EGFR master mix. Causality check: Incubating for 30 minutes at 30°C before adding ATP ensures the inhibitor reaches thermodynamic binding equilibrium inside the target pocket.

-

Reaction Initiation: Introduce 2 µL of an activation mix containing 1 mM ATP and poly(Glu,Tyr) substrate to yield a final volume of 5 µL[4]. Incubate for exactly 30 minutes at 30°C.

-

ATP Depletion: Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to enzymatically deplete all unconsumed background ATP[4].

-

Signal Generation & Readout: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction[4]. Measure luminescence using a microplate luminometer (1-second integration time).

-

Self-Validation System: Every plate must include a "No Enzyme" blank (to baseline ATP depletion efficiency) and a "DMSO-only" vehicle control (100% kinase activity).

Protocol 2: Cellular Efficacy & Resistance Profiling via MTT Assay

Rationale & Causality: Biochemical assays do not account for cell permeability or off-target toxicity. The use of the MTT assay on intact cells evaluates true anti-proliferative capability. Testing parallel cohorts of A549 cells (WT EGFR) and H1975 cells (harboring the L858R/T790M mutation) allows researchers to differentiate broad-spectrum toxicity from mutant-selective EGFR inhibition[3][6].

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmic phase A549 and H1975 cancer cells. Seed into clear 96-well tissue culture plates at a density of 5 × 10³ cells per well in 100 µL of complete RPMI-1640 medium supplemented with 10% FBS[6].

-

Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for stable cellular attachment.

-

Compound Dosing: Aspirate the culture media. Treat the cells with 100 µL of fresh media containing serial dilutions (0.1 µM to 50 µM) of 4-(4-Nitrophenyl)-2-phenylquinazoline. Keep the final DMSO concentration strictly below 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

-

Phenotypic Exposure: Incubate the treated plates continuously for 48 to 72 hours[6]. Causality check: A 72-hour window is required to ensure the cells progress through multiple replication cycles, allowing cell cycle arrest mechanisms to become phenotypically apparent.

-

Viability Detection: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well[7]. Incubate in the dark for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

-

Solubilization & Readout: Carefully remove the supernatant to avoid aspirating the crystals. Add 100 µL of pure DMSO to each well to solubilize the formazan[7]. Read the optical density (OD) at 490 nm utilizing a microplate spectrophotometer.

-

Data Processing: Compute viability percentages relative to the DMSO vehicle control. Use four-parameter non-linear regression (e.g., GraphPad Prism) to calculate absolute IC₅₀ values.

References

[5] Domain-Based Biosensor Assay to Screen for Epidermal Growth Factor Receptor Modulators in Live Cells. National Institutes of Health (PMC). URL:[Link]

[2] Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. National Institutes of Health (PMC). URL:[Link]

[3] Emerging strategies to overcome resistance to third-generation EGFR inhibitors. National Institutes of Health (PMC). URL:[Link]

[1] Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. National Institutes of Health (PMC). URL:[Link]

[6] The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. National Institutes of Health (PMC). URL:[Link]

[7] Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. National Institutes of Health (PMC). URL:[Link]

[4] Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer. National Institutes of Health (PMC). URL:[Link]

Sources

- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Domain-Based Biosensor Assay to Screen for Epidermal Growth Factor Receptor Modulators in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

development of 4-(4-Nitrophenyl)-2-phenylquinazoline analogs for drug discovery

Application Note: Rational Design, Synthesis, and Validation of 4-(4-Nitrophenyl)-2-phenylquinazoline Analogs in Targeted Oncology

Executive Summary

The quinazoline scaffold represents a highly privileged pharmacophore in modern oncology, acting as a structural cornerstone for numerous FDA-approved small-molecule tyrosine kinase inhibitors (TKIs) such as erlotinib and gefitinib[1]. The development of 2-phenylquinazoline derivatives, particularly those bearing an electron-withdrawing 4-(4-nitrophenyl) or analogous moiety, has demonstrated remarkable efficacy in overriding resistance pathways in Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) overexpressing malignancies[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Herein, we examine the mechanistics of receptor engagement, outline a high-yield synthesis strategy, and establish a self-validating, two-tier preclinical screening protocol. Every analytical decision—from selecting cell-free luminescent assays to establishing therapeutic windows via counter-screening on normal fibroblasts—is designed to guarantee unambiguous, reproducible target engagement data.

Mechanistic Rationale: The Quinazoline Pharmacophore

Receptor tyrosine kinases like EGFR and VEGFR-2 catalyze the transfer of the γ-phosphate from ATP to intracellular target proteins, initiating cascades (PI3K/AKT, RAS/MAPK) that drive tumor proliferation and angiogenesis[3]. Quinazoline analogs act as ATP-competitive inhibitors.

Causality in Structural Design: The 2-phenylquinazoline core optimally anchors into the deep hydrophobic cleft of the kinase ATP-binding pocket. By introducing a 4-nitrophenyl substitution at the C4 position, we achieve two crucial biophysical advantages:

-

Enhanced Hydrogen Bonding: The strongly electronegative nitro group polarizes the molecule, forming critical hydrogen-bond interactions with the Met793 residue in the hinge region of the EGFR kinase domain[3][4].

-

Steric Clashing with Mutated Receptors: The bulky phenyl architecture enforces a binding conformation that remains active against specific resistant mutant strains (e.g., T790M) that typically reject first-generation TKIs[5].

EGFR/VEGFR-2 signaling disruption by quinazoline-based competitive inhibitors.

High-Yield Synthesis Workflow

Traditional syntheses of quinazolines often suffer from ring-opening degradation and poor atom economy. To prevent this, our laboratories prioritize a microwave-assisted, solvent-minimized protocol.

Step-by-Step Methodology:

-

Precursor Condensation: React anthranilamide with benzoyl chloride under microwave irradiation (120°C, 15 min) to generate the intermediate 2-phenylquinazolin-4(3H)-one. Reasoning: Microwave heating guarantees uniform thermal distribution, mitigating the thermodynamic ring-opening commonly observed in continuous conventional reflux[6].

-

Chlorination: Treat the quinazolinone intermediate with an excess of phosphorus oxychloride (POCl3) under reflux (90°C) for 3 hours to yield 4-chloro-2-phenylquinazoline[4].

-

Nucleophilic Aromatic Substitution (SNAr): Dissolve 4-chloro-2-phenylquinazoline in absolute ethanol. Add 4-nitroaniline (or 4-nitrophenylhydrazine) and a catalytic amount of triethylamine. Reflux for 5 hours. Reasoning: The electron-deficient C4 position of the quinazoline ring makes it highly susceptible to nucleophilic attack, while the triethylamine functions as an acid scavenger to drive the reaction forward and prevent salt precipitation.

-

Purification: Recrystallize from an ethanol/dimethylformamide (DMF) mixture to achieve >98% purity, confirmed via 1H/13C NMR and MS.

Biological Evaluation & Data Synthesis

Effective drug discovery requires triaging compounds based on both enzymatic potency and cellular safety. In experimental data, derivatives with strong electron-withdrawing groups (like the nitro group) routinely exhibit sub-micromolar inhibition. Table 1 synthesizes representative pharmacokinetic profiling data of quinazoline analogs benchmarked against clinical standards[2][3][6][7].

Table 1: In Vitro Profiling of Synthesized Quinazoline Analogs

| Compound Identification | R-Substitution (C4) | Target IC₅₀ (EGFR) | Cellular GI₅₀ (A549 Lung Cancer) | WI-38 Normal Fibroblast IC₅₀ | Selectivity Index (SI) |

| Erlotinib (Control) | Standard | 0.045 µM | 21.3 µM | >100 µM | ~4.7 |

| Compound 6a | Phenyl | 1.85 µM | 15.6 µM | 90.5 µM | 5.8 |

| Compound 6d | 4-(4-Nitrophenyl) | 0.069 µM | 0.789 µM | 145.9 µM | 184.9 |

| Compound 8b | 4-Chlorophenyl | 0.540 µM | 8.21 µM | 110.2 µM | 13.4 |

Note: Compound 6d exhibits a 184.9-fold selectivity for cancerous vs. normal tissues, validating the pharmacophoric advantage of the nitro substitution[2][3].

Self-Validating Protocol A: Cell-Free EGFR Enzymatic Kinase Assay

Testing on whole cells immediately introduces variables (membrane permeability, efflux pumps) that obscure direct target engagement. We begin with a cell-free Luminescent ADP-Glo assay to isolate and measure the direct binding affinity of the 4-(4-Nitrophenyl)-2-phenylquinazoline analog to the EGFR kinase domain.

Mechanism of Validation: This assay quantifies the production of ADP from ATP. Less ADP produced = higher kinase inhibition. The protocol is self-validating because we mandate both a "No-Enzyme" control (defining 100% inhibition/background) and a "Vehicle/DMSO" control (defining 0% inhibition). Without these bounds, IC₅₀ regression curves are scientifically meaningless.

Step-by-Step Procedure:

-

Compound Preparation: Serially dilute the test compounds in 100% DMSO, then further dilute in 1X Kinase Buffer to a final DMSO concentration of ≤1% (DMSO >1% causes spontaneous protein denaturation).

-

Kinase Reaction Setup: In a 96-well solid white microplate, combine 5 µL of test compound, 5 µL of purified recombinant EGFR enzyme, and 10 µL of Substrate/ATP mix (10 µM final ATP).

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes.

-

ADP Detection: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 min).

-

Signal Generation & Readout: Add 40 µL of Kinase Detection Reagent to convert generated ADP into a luminescent signal via luciferase. Measure luminescence on a microplate reader (Integration time: 1 sec/well).

-

Data Processing: Normalize raw Relative Light Units (RLU) using the formula: % Inhibition = 100 -[ (RLU_test - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme) * 100 ] Plot against log(concentration) using non-linear regression to obtain the IC₅₀.

Self-Validating Protocol B: Cellular Cytotoxicity & Therapeutic Window Indexing

Once direct EGFR target engagement is verified, the compound must be assessed in complex biological systems. We test the analog against a non-small cell lung cancer (NSCLC) line like A549, and simultaneously counter-screen against WI-38, a normal human lung fibroblast line[6][7].

Causality: Why counter-screen? High cellular toxicity in A549 cells is irrelevant if the compound also indiscriminately destroys healthy WI-38 cells. Establishing the Selectivity Index (SI = IC₅₀ WI-38 / IC₅₀ A549) verifies whether the derivative provides a safe therapeutic window for actual in vivo applications[2][6].

Step-by-Step Procedure (MTT Assay):

-

Cell Seeding: Seed A549 and WI-38 cells in separate 96-well clear-bottom plates at 5 × 10³ cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to ensure log-phase adhesion.

-

Treatment: Aspirate media and replace with fresh media containing serial dilutions of the quinazoline analogs (0.1 µM to 100 µM). Include Erlotinib as a positive clinical standard[2]. Incubate for 72 hours.

-

Metabolic Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Reasoning: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form insoluble purple formazan crystals. Incubate for 4 hours.

-

Solubilization & Readout: Discard the supernatant and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.

-

Analysis: Calculate cell viability relative to untreated controls. Determine the Selectivity Index (SI). Analogs with an SI > 10 are advanced to preclinical animal testing.

Self-validating preclinical screening workflow for quinazoline hit-to-lead optimization.

Conclusion

The strategic development of 4-(4-Nitrophenyl)-2-phenylquinazoline derivatives represents a rigorously rational approach to overcoming current barriers in targeted oncology. By integrating strict, mechanistically sound synthesis protocols with self-validating cell-free and cell-based biological evaluations, researchers can rapidly transition high-confidence hits toward lead optimization and in vivo profiling.

References

-

[6] Structure of 4-phenylquinazolin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

-

[2] Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Publishing. Available at: [Link]

-

Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. Arabian Journal of Chemistry. Available at:[Link]

-

[5] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

[7] Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis. Available at: [Link]

-

[4] Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Semantic Scholar. Available at: [Link]

-

[3] Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PMC. Available at: [Link]

-

[1] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at:[Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]

- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 4-(4-Nitrophenyl)-2-phenylquinazoline

As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven methods and troubleshooting insights for the successful HPLC purification of 4-(4-Nitrophenyl)-2-phenylquinazoline. This molecule, with its basic quinazoline core and aromatic substituents, presents specific chromatographic challenges that we will address systematically.

Section 1: Frequently Asked Questions (FAQs) - Method Development

This section covers the foundational questions you should consider when establishing a purification method from scratch.

Q1: I'm starting from a crude reaction mixture. What is the recommended starting point for developing an HPLC purification method for 4-(4-Nitrophenyl)-2-phenylquinazoline?

A1: The most logical and widely successful starting point for a heterocyclic aromatic molecule like this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] The inherent hydrophobicity from the two phenyl rings makes it well-suited for retention on a non-polar stationary phase.

A typical starting point would involve:

-

Column: A C18-bonded silica column is the workhorse for this type of molecule and an excellent first choice.[4][5]

-

Mobile Phase: A gradient elution using water and acetonitrile (ACN) is recommended. ACN is often preferred over methanol for aromatic compounds due to its different selectivity and lower viscosity.[6]

-

Acidic Modifier: Incorporating an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) into both the aqueous and organic mobile phases is critical. The quinazoline core contains basic nitrogen atoms that can interact with residual silanols on the column packing, leading to severe peak tailing.[7] The acidic modifier suppresses this interaction by protonating the silanols, leading to sharper, more symmetrical peaks.[6][7]

This initial setup provides a broad scouting gradient to determine the approximate elution conditions for your target compound and any impurities.

Caption: Initial RP-HPLC Method Development Workflow.

Q2: Which column chemistry is best? Should I consider anything beyond a standard C18?

A2: While a high-quality, end-capped C18 column is the recommended starting point, the presence of multiple aromatic rings in 4-(4-Nitrophenyl)-2-phenylquinazoline opens the door for alternative selectivities if resolution is challenging.

| Stationary Phase | Primary Interaction | Best For... | Considerations |

| C18 (Octadecylsilane) | Hydrophobic | General purpose, good first choice for most organic molecules.[5] | Standard selectivity. May not resolve structurally similar aromatic impurities. |

| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Aromatic compounds, isomers, and molecules where C18 provides poor resolution.[8][9] | The π-π interactions between the phenyl rings on the stationary phase and your analyte can significantly alter elution order and improve separation from non-aromatic impurities.[10] |

| PFP (Pentafluorophenyl) | Aromatic, Dipole-Dipole, Hydrophobic | Polar and isomeric nitro compounds. Offers unique selectivity compared to C18 and Phenyl phases.[9] | Excellent for resolving positional isomers or compounds with subtle electronic differences. |

Expert Advice: Start with C18. If you face co-elution with key impurities, screening a Phenyl-Hexyl column is your most logical next step.[8][9] This change in stationary phase chemistry provides a different separation mechanism, which is often more effective than simply optimizing the mobile phase on the same C18 column.[11]

Q3: How do I select and optimize the mobile phase?

A3: Mobile phase optimization is about balancing retention, resolution, and peak shape.

-

Organic Solvent Choice: Acetonitrile (ACN) and Methanol (MeOH) are the primary choices. They differ in selectivity, and one may provide better resolution than the other. If you have poor resolution with ACN, a simple test is to run the same gradient with MeOH.[8]

-

Role of the Acidic Modifier: As mentioned, an acid is non-negotiable for good peak shape.

-

Formic Acid (FA): Typically used at 0.1%. It is volatile and mass spectrometry (MS) compatible.[1][12]

-

Trifluoroacetic Acid (TFA): Also used at 0.1%. It is a stronger ion-pairing agent and can sometimes provide even sharper peaks for very basic compounds. However, it is an ion-suppressing agent in MS and can be difficult to remove from the purified product.

-

-

Gradient Optimization: Once your scouting gradient shows where the compound elutes, you can create a shallower gradient around that percentage of organic solvent to maximize resolution between your target and nearby impurities.

Q4: What is the optimal UV detection wavelength for this compound?

A4: The compound possesses multiple chromophores (quinazoline ring, phenyl group, nitrophenyl group), ensuring strong UV absorbance.

-

General Wavelength: A wavelength of 254 nm is a common starting point for aromatic compounds and will likely show your product and most aromatic impurities.[4]

-

Optimal Wavelength (λmax): The 4-nitrophenyl group is a strong chromophore. Similar structures, like 4-nitrophenol, show a λmax around 317 nm.[13] Other nitrophenyl azo compounds absorb strongly above 400 nm.[14] To maximize sensitivity for your specific molecule, it is highly recommended to run a UV-Vis spectrum of a pure sample or use a diode array detector (DAD) during an initial run to identify the wavelength of maximum absorbance (λmax).

Q5: How should I prepare my sample for injection to avoid damaging the column or getting poor peak shapes?

A5: Proper sample preparation is critical for reproducible results and column longevity.

-

Solubility First: Dissolve your crude sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition (e.g., 10% ACN / 90% Water with 0.1% FA). If solubility is poor, you can use a stronger solvent like 100% ACN or Methanol.[4] Using Dimethyl Sulfoxide (DMSO) is common but inject the smallest volume possible, as it is a very strong solvent and can cause peak distortion for early-eluting compounds.[15][16]

-

Concentration: Aim for a concentration of approximately 1-5 mg/mL for analytical scale scouting. For preparative work, you will perform loading studies to determine the maximum concentration before peak distortion (overload) occurs.

-

Filtration is Mandatory: ALWAYS filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[4] This removes particulate matter that can clog the column inlet frit, leading to high backpressure and poor performance.

Section 2: Troubleshooting Guide

This section addresses specific, common problems in a direct question-and-answer format.

Q1: My peak for 4-(4-Nitrophenyl)-2-phenylquinazoline is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is almost always caused by secondary interactions between the basic nitrogen atoms in the quinazoline ring and acidic silanol groups on the silica surface of the column packing.

Caption: Decision tree for troubleshooting peak tailing.

Systematic Solutions:

-

Check Mobile Phase pH: The most common oversight. Ensure you have an acidic modifier (e.g., 0.1% Formic Acid) in both your aqueous (A) and organic (B) mobile phase bottles.[17][18]

-

Evaluate Column Health: An older column may have lost its end-capping, exposing more silanol groups. If the problem persists with proper mobile phase, try a new, high-purity, base-deactivated C18 column.[19]

-

Rule out Mass Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[4][18] To check this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

-

Check for Co-elution: A small, unresolved impurity on the tail of the main peak can mimic peak tailing. Try changing the mobile phase organic solvent (ACN to MeOH) or switching to a Phenyl column to alter selectivity and confirm if a hidden peak is present.[7]

Q2: I am observing poor resolution between my target compound and a closely eluting impurity. What steps can I take to improve separation?

A2: Improving resolution requires manipulating the three factors of the resolution equation: efficiency, selectivity, and retention.

-

Decrease the Gradient Slope: This is the easiest first step. If your compound and the impurity elute at 40% B in a 5-95% B over 20-minute gradient, try running a new gradient of 30-50% B over 20 minutes. This "flattens" the gradient, giving more time for the column to resolve the two peaks.

-

Change Solvent Selectivity: Switch the organic mobile phase from acetonitrile to methanol (or vice versa).[8] The different solvent properties can change the relative retention of the two compounds, sometimes dramatically improving the separation.

-

Change Stationary Phase Selectivity: This is the most powerful tool. If optimizing the mobile phase isn't enough, switch from a C18 to a Phenyl-Hexyl column. The introduction of π-π interactions provides a completely different separation mechanism that is highly likely to resolve aromatic compounds that co-elute on C18.[9][10]

Q3: My compound appears to be degrading during purification. The collected fractions are not pure, and I see new minor peaks. What could be happening?

A3: Nitroaromatic compounds can be susceptible to degradation under certain conditions.[20]

-

pH Stability: While an acidic mobile phase is needed for good peak shape, highly acidic conditions (e.g., pH < 2) combined with long run times or elevated temperatures could potentially cause hydrolysis. Most nitroaromatics are stable in mildly acidic conditions like 0.1% formic acid.[21] However, stability can be compound-specific.

-

Solvent Stability: Some nitroaromatics have shown instability in certain solvent systems.[20] If you suspect degradation, try switching from an acetonitrile/water system to a methanol/water system.

-

Photodegradation: Nitroaromatic compounds can be light-sensitive.[22] Protect your sample and collected fractions from direct light by using amber vials or covering them with foil.

-

Confirmation: To confirm degradation, re-inject a collected fraction. If the impurity profile looks worse than the initial chromatogram, the compound is likely degrading post-collection in the acidic mobile phase. In this case, immediately neutralize the collected fractions with a dilute base (e.g., ammonium bicarbonate) before solvent evaporation.

Q4: My retention times are fluctuating between runs. How can I get a stable, reproducible method?

A4: Drifting retention times point to a lack of equilibrium or an unstable system.

-

Inadequate Column Equilibration: This is the most common cause, especially with gradients. Ensure you have a sufficient re-equilibration step at the end of your gradient (at least 10 column volumes) to return the column to the initial conditions before the next injection.[4]

-

Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently each time. Use a graduated cylinder for solvents and ensure modifiers are added precisely. Prepare fresh mobile phase daily.[4]

-

Temperature Control: HPLC is sensitive to temperature changes. Use a column oven to maintain a constant temperature (e.g., 30 °C) for stable and reproducible retention times.[4]

-

Pump Performance: Check for leaks in the pump heads or fittings. Perform a pump pressure test and check the proportioning valve performance to ensure the gradient is being delivered accurately.

Section 3: Experimental Protocols

Protocol 1: General Reversed-Phase Method for Impurity Profiling and Purification

This protocol provides a robust starting point for the analysis and purification of 4-(4-Nitrophenyl)-2-phenylquinazoline.

-

Instrumentation and Conditions:

-

HPLC System: A preparative or analytical HPLC system with a gradient pump, autosampler, and UV/DAD detector.

-

Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm for analytical; 21.2 x 150 mm, 5 µm for preparative).

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

-

Flow Rate: 1.0 mL/min (analytical); 20 mL/min (preparative).

-

Column Temperature: 30 °C.

-

Detection: 254 nm and λmax (if determined).

-

-

Gradient Elution Program (Analytical Scouting):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

-

Procedure:

-

Prepare the mobile phases and filter them through a 0.45 µm filter. Degas thoroughly.

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved (approx. 15-20 minutes).

-

Prepare the sample as described in FAQ Q5 (dissolved in a suitable solvent and filtered).

-

Inject the sample and run the gradient program.

-

Analyze the resulting chromatogram to determine the retention time of the target compound.

-

Based on the scouting run, develop a focused gradient for preparative purification to improve resolution around the target peak.

-

Protocol 2: Column Cleaning and Regeneration (C18)

If you observe high backpressure or persistent peak tailing, your column may be contaminated. This generic flushing sequence can restore performance.[17]

-

Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

-

Flush Buffers: Flush the column with 20 column volumes of HPLC-grade water (with no acid or buffer).

-

Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.

-

Strong Solvent Wash: Flush with 20 column volumes of Isopropanol.

-

Return to RP Conditions: Flush with 20 column volumes of 100% Acetonitrile.

-

Re-equilibrate: Reconnect the column to the detector and equilibrate with your working mobile phase until the baseline is stable.

References

-

Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82. [Link]

-

Havlíková, L., et al. (2014). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 6, 5289-5297. [Link]

-

SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. [Link]

-

Błaszczak-Świątkiewicz, K., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2337-2346. [Link]

-

Błaszczak-Świątkiewicz, K., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

-

Havlíková, L., et al. (2014). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. ResearchGate. [Link]

-

Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

-

Zimmerman, S. C., et al. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 90(15), 7139-7143. [Link]

-

Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]

-

YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

-

Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]

-

Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

-

Stoll, D. & Dolan, J. (2025). LC Troubleshooting Essentials. LCGC International. [Link]

-

Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. [Link]

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

-

Dong, M. W. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

-

International Journal of Environmental Sciences. (2025). Design, Synthesis, And Pharmacological Evaluation Of 7- Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline- 4(3H)-One Deriv. [Link]

-

ResearchGate. (n.d.). UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. [Link]

-

NIST. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. [Link]

-

Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]

-

SIELC Technologies. (2018). Separation of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- on Newcrom R1 HPLC column. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

-

Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Shodex. (n.d.). Solubility of Solvents. [Link]

Sources

- 1. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. lcms.cz [lcms.cz]

- 12. Separation of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. Absorption [4-(4-nitrophenylazo)resorcinol] | AAT Bioquest [aatbio.com]

- 15. benchchem.com [benchchem.com]

- 16. sciforum.net [sciforum.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromtech.com [chromtech.com]

- 20. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 4-Substituted Quinazoline Derivatives in Cancer Cells

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its derivatives have demonstrated a remarkable ability to inhibit various protein kinases, which are crucial for cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of the cytotoxic effects of 4-substituted quinazoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental protocols required for their evaluation.

The Significance of the 4-Position in Quinazoline's Anticancer Activity

The substitution at the 4-position of the quinazoline ring system is a critical determinant of the biological activity of these compounds.[3] This position is pivotal for interacting with the ATP-binding pocket of various kinases, and modifications at this site can profoundly influence the potency and selectivity of the inhibitor.[1][3] Anilino, amino, and other heterocyclic substitutions at this position have given rise to a plethora of potent anticancer agents, including clinically approved drugs like gefitinib and erlotinib.[1][4]

Comparative Cytotoxicity of 4-Substituted Quinazoline Derivatives

The cytotoxic efficacy of 4-substituted quinazoline derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this comparison. The following table summarizes the IC50 values for a selection of 4-substituted quinazoline derivatives against various cancer cell lines, as reported in the literature.

| Compound/Derivative | Substitution at 4-Position | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib Analogues | 4-Anilino | A549 (Lung) | 1.32 | [1] |

| MiaPaCa2 (Pancreatic) | 1.32 | [1] | ||

| 4-Anilinoquinazoline Analog (Cmpd 11) | 4-Anilino with diethoxy phenyl & morpholino ether pendants | MCF-7 (Breast) | 31 | [3] |

| MDA-MB-468 (Breast) | 50 | [3] | ||

| Thiourea Quinazoline Derivative (Cmpd 39) | 4-Thiourea linked by ether | HCT-116 (Colon) | Potent | [1] |

| MCF-7 (Breast) | Potent | [1] | ||

| 4-Aminoquinazoline Derivative (Cmpd 3) | 4-Amino-3,4-dimethoxyphenyl | MCF-7 (Breast) | 22.75 | [5] |

| 4-Aminoquinazoline Derivative (Cmpd 8) | 4-Amino-2,4,6-trichlorophenyl | MCF-7 (Breast) | >22.75 | [5] |

| Morpholine Substituted Quinazoline (AK-10) | 4-Morpholine | A549 (Lung) | 8.55 | [6] |

| MCF-7 (Breast) | 3.15 | [6] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 | [6] | ||

| Quinazolinone Derivative (4e) | N/A (substitution at N3 and C2) | A549 (Lung) | 0.59 | |

| HeLa (Cervical) | 1.12 | |||

| MDA-MB-231 (Breast) | 1.53 |

Note: The term "Potent" is used when the source indicates high activity without providing a specific IC50 value in the abstract. For detailed comparisons, consulting the full-text article is recommended.

Mechanistic Insights: Targeting Tyrosine Kinases

The primary mechanism by which many 4-substituted quinazoline derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs).[1][2] Overexpression or mutation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.[7]

Quinazoline derivatives, particularly those with a 4-anilino substitution, act as ATP-competitive inhibitors.[1] They bind to the ATP-binding site within the kinase domain of the receptor, preventing the phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell survival and proliferation.[1]

Below is a diagram illustrating the general mechanism of EGFR inhibition by a 4-anilinoquinazoline derivative.

Caption: EGFR signaling and its inhibition by a 4-anilinoquinazoline derivative.

Dual inhibitors that target multiple kinases, such as both EGFR and VEGFR-2, represent a promising strategy to overcome drug resistance and inhibit tumor growth through different signaling pathways.[1]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental in the evaluation of novel anticancer compounds. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.

MTT Assay Protocol

The MTT assay measures the metabolic activity of cells as an indicator of their viability.[8] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9]

Caption: A typical workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 4-substituted quinazoline derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows the drug to exert its effect, typically 48 to 72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[11] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.[12]

Caption: A typical workflow for the SRB cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]

-

Washing: Remove the TCA and wash the plates several times with water. Allow the plates to air dry completely.[13]

-

SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]

-

Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 565 nm using a microplate reader.[11][13]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

4-Substituted quinazoline derivatives continue to be a rich source of potent and selective anticancer agents. The anilino and amino substitutions at the 4-position have proven particularly effective, leading to the development of several clinically successful drugs. The comparative cytotoxicity data presented in this guide highlight the importance of the substituent at this position in determining the anticancer efficacy against various cancer cell lines.

Future research in this area will likely focus on the development of novel 4-substituted quinazolines with improved potency against drug-resistant cancer cell lines, enhanced selectivity to minimize off-target effects, and dual-targeting capabilities to combat the complexity of cancer signaling networks. The robust and well-established cytotoxicity assays detailed herein will remain indispensable tools in the preclinical evaluation of these next-generation anticancer therapeutics.

References

-

Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049. [Link]

-

Charushin, V. N., et al. (2016). 4-Aminoquinazolines, modern aspects of synthesis and biological activity. Russian Chemical Reviews, 85(1), 1-33. [Link]

-

Li, X., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5364. [Link]

-

Safavi, M., et al. (2018). Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor inhibitors. Research in Pharmaceutical Sciences, 13(4), 335–346. [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]

-

Alam, M. A., et al. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets, 22(10), 1143-1165. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(48), 30205-30215. [Link]

-

Jain, S., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 24(1), 1-1. [Link]

-

Sharma, R., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(8), 1589-1607. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1445-1453. [Link]

-

Al-Abdullah, N. H., et al. (2014). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica, 64(2), 163-178. [Link]

-

Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 17(1), 105439. [Link]

-

Iacob, A. T., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6667. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Receptors and Signal Transduction, 41(2), 173-186. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

-

Al-Abdullah, N. H., et al. (2014). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Hrčak. [Link]

-

Wang, G., et al. (2013). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. DARU Journal of Pharmaceutical Sciences, 21(1), 5. [Link]

-

Al-Salem, H. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6543. [Link]

-

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

-

Bauer, S., et al. (2017). 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry, 60(10), 4247-4265. [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Kumar, D., & Kumar, N. (2013). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences, 6(4), 221-233. [Link]

-

Al-Rashida, M., et al. (2022). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 10-21. [Link]

-

Chen, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2928. [Link]

-

Al-Ostath, A., et al. (2021). REVIEW ON THE SIGNIFICANCE OF QUINAZOLINE DERIVATIVES AS BROAD SPECTRUM ANTI-CANCER AGENTS. Azhar Journal of Pharmaceutical Sciences, 64, 21-41. [Link]

-

Zhang, H., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1547-1563. [Link]

-

Nguyen, H. T., et al. (2021). In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. ResearchGate. [Link]

-

El-Damasy, D. A., et al. (2023). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 15(17), 1475-1493. [Link]

Sources

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The 2-Phenylquinazoline Scaffold as a Privileged Motif in Drug Discovery

An In-Depth Comparative Guide to the Structure-Activity Relationships of 2-Phenylquinazoline Derivatives

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry. When substituted with a phenyl group at the 2-position, it forms the 2-phenylquinazoline scaffold, a structure recognized as a "privileged motif." This designation arises from its ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[1][2][3][4]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for 2-phenylquinazoline derivatives across these key therapeutic areas. As a senior application scientist, the focus is not merely on what modifications alter activity, but why they do so, providing a rationale grounded in mechanistic insights and experimental evidence for researchers in drug development.

The Core Scaffold: A Foundation for Chemical Exploration

Understanding the SAR of 2-phenylquinazoline derivatives begins with a clear view of the core structure and the key positions where substitutions can dramatically alter biological function. The numbering convention is critical for discussing specific analogues.

Caption: Core structure and numbering of the 2-phenylquinazoline scaffold.

Key positions for modification include the quinazoline ring (positions 3, 4, 6, 7, and 8) and the appended phenyl ring at position 2. The nature of the substituent at the 4-position often defines the class of derivative, such as quinazolin-4(3H)-ones (a ketone group) or 4-aminoquinazolines.

Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

The most extensively studied application of 2-phenylquinazoline derivatives is in oncology. Many of these compounds exert their effects by inhibiting key enzymes in cell signaling pathways that are often dysregulated in cancer, such as tyrosine kinases and tubulin.[5][6]

Mechanism of Action: Kinase and Tubulin Inhibition

Many potent anticancer quinazolines function as ATP-competitive inhibitors of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[5][7] The quinazoline core acts as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the kinase domain. This targeted inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.[8] Another key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

Caption: Simplified EGFR signaling pathway inhibited by 2-phenylquinazoline derivatives.

Structure-Activity Relationship Insights

-

Position 4: The 4-position is a critical determinant of activity. The development of 4-anilino (amino-phenyl) derivatives was a breakthrough, leading to potent EGFR inhibitors like Gefitinib and Erlotinib.[5] The aniline moiety provides additional hydrogen bonding interactions within the ATP-binding pocket. Replacing the amino group with a ketone to form a quinazolin-4(3H)-one often retains or shifts the activity towards other targets like tubulin or different kinases.[10][11]

-

Positions 6 and 7: These positions are solvent-exposed in the EGFR binding site, making them ideal for introducing solubilizing or potency-enhancing groups. Electron-donating groups, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, at the 6- and 7-positions generally enhance EGFR inhibitory activity.[5] This is attributed to favorable interactions and improved positioning within the kinase's active site.

-

The 2-phenyl ring itself is crucial for activity. Its orientation and substitution pattern can fine-tune potency and selectivity.

-

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) on the phenyl ring can enhance antiproliferative activity. For instance, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones showed that substitutions on the N-3 phenyl ring significantly impacted cytotoxicity, with a 4-chloro-3-trifluoromethyl substitution showing high potency.[12] In contrast, bulky groups like 2,4-dimethoxy were found to be less active.[12]

-

Heterocyclic substitutions: Replacing the phenyl ring or substituting it with heterocyclic moieties like furan or incorporating a benzotriazole group can lead to potent tubulin polymerization inhibitors.[9][10] One study found that a benzotriazole-substituted 2-phenyl quinazoline (compound ARV-2) displayed potent antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ of 3.16 μM by inducing mitochondria-mediated apoptosis.[9][13]

Comparative Data on Anticancer Activity

| Compound ID | Core Structure | Substitution(s) | Target Cell Line | IC₅₀ (μM) | Reference |

| 6c | 2-Phenylquinazolin-4(3H)-one | 6-nitro, 3-(4-chlorophenyl) | HeLa (Cervical) | <0.1 | [11] |

| ARV-2 | 2-Phenylquinazoline | Benzotriazole substitution | MCF-7 (Breast) | 3.16 | [9][13] |

| H6 | 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one | 4-Chloro-3-trifluoromethyl on N-3 phenyl | A549, MCF-7, SW1116 | <10 | [12] |

| Compound 17 | 2-Substituted quinazoline | 2-methoxyphenyl substitution with a basic side chain | Various | Potent | [14] |

| Compound 33 | 2,3-disubstituted quinazolinone | 3-(2-chlorobenzylideneamine), 2-(furan-2-yl) | Multiple | Potent | [10] |

Part 2: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Chronic inflammation is a key factor in numerous diseases.[15] 2-Phenylquinazoline derivatives have emerged as promising anti-inflammatory agents by modulating critical inflammatory pathways.[16][17]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often achieved by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[16] They can also suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[15][16]

Structure-Activity Relationship Insights

-

Position 3: Modifications at the N-3 position of the quinazolinone ring are crucial for anti-inflammatory activity. Attaching an arylideneamino group at this position has yielded compounds with significant potency.[16] One such derivative, containing a nitro group, demonstrated significant inhibition of TNF-α, IL-1β, IL-6, iNOS, and COX-2 expression in stimulated macrophage cells.[15][16]

-

Substitutions on the 2-Phenyl Ring: SAR studies have shown that substitutions on the 2-phenyl ring can modulate analgesic and anti-inflammatory effects. In one series, a compound with diethyl substitution showed higher analgesic activity than standard diclofenac sodium.[17][18]

-

Halogenation: The introduction of a chlorine atom at C-6 or C-7 of the quinazoline ring, combined with specific substitutions at N-3, can enhance anti-inflammatory and analgesic effects.[18][19] Compounds with a methyl or methoxy group on a phenylhydrazine ring at the 3rd position also showed good activity.[19]

Comparative Data on Anti-inflammatory Activity

| Compound Class | Key Structural Feature | Effect | Comparison Standard | Reference |

| 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-one | Nitro group on arylidene moiety | Significant reduction of TNF-α, IL-1β, IL-6 | - | [15][16] |

| 2-Phenyl quinazolinone | Diethyl substitution | Analgesic activity of 58% vs 53% | Diclofenac Sodium | [17][18] |

| 7-chloro-3-substituted-2-phenyl quinazolinone | Methyl/methoxy on phenylhydrazine at N-3 | Good anti-inflammatory activity | - | [19] |

| Quino-quinazolinedione | 10-iodosubstitution | Significant increase in activity | - | [17] |

Part 3: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The 2-phenylquinazoline scaffold has been explored for this purpose, showing activity against both Gram-positive and Gram-negative bacteria.[3][20]

Structure-Activity Relationship Insights

-

Position 3: The incorporation of a 3-arylideneamino substituent on the 2-phenylquinazolin-4(3H)-one core was found to enhance antibacterial activity.[20]

-

Substitutions on the Arylideneamino Moiety: The nature of substituents on the arylideneamino group at position 3 plays a key role. Preliminary Quantitative Structure-Activity Relationship (QSAR) studies have shown a correlation between antibacterial activity and properties like Hammett's sigma constants and molar refractivity, indicating that electronic and steric factors are important.[20]

-

Halogenation: As with other activities, halogenation can be beneficial. Derivatives bearing chloro or hydroxy groups have exhibited good antimicrobial activity.[3] Specifically, 6-bromo substitution combined with azetidinone moieties at the 3-position produced compounds with good activity against various bacterial strains.[3]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized protocols are essential. Below are detailed methodologies for key assays mentioned in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Workflow Diagram:

Sources

- 1. actascientific.com [actascientific.com]

- 2. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. publishing.emanresearch.org [publishing.emanresearch.org]

- 7. orientjchem.org [orientjchem.org]

- 8. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agen...: Ingenta Connect [ingentaconnect.com]

- 14. mdpi.com [mdpi.com]

- 15. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 16. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. mdpi.com [mdpi.com]

- 19. japsonline.com [japsonline.com]

- 20. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies | Scilit [scilit.com]

A Comparative Guide to the Anti-Proliferative Efficacy of Quinazoline Derivatives and Established Kinase Inhibitors

This guide provides a comprehensive comparison of the anti-proliferative effects of emerging quinazoline derivatives against well-established kinase inhibitors used in oncology. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for assessing their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anti-cancer therapeutics.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful anti-cancer agents.[1][2][3] These heterocyclic compounds have demonstrated remarkable versatility and potency, primarily by targeting the ATP-binding sites of protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of cancer, making them prime targets for therapeutic intervention.

Many quinazoline-based drugs are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key tyrosine kinases implicated in tumor progression and angiogenesis.[2] This guide aims to objectively compare the performance of novel quinazoline derivatives with that of known inhibitors like Gefitinib and Erlotinib, supported by experimental data from peer-reviewed literature.

Mechanistic Insights: Targeting Key Proliferation Pathways

The anti-proliferative activity of quinazoline derivatives stems from their ability to interrupt the signaling cascades that drive uncontrolled cell division.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon binding to ligands like EGF, activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways.[4][5][6] These cascades ultimately promote gene expression related to cell proliferation, survival, and migration.[6][7] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling.[5][8] Quinazoline inhibitors typically function as ATP-competitive agents, binding to the intracellular kinase domain of EGFR and blocking the phosphorylation events necessary for signal transduction.[9][10][11]

Caption: VEGFR signaling cascade inhibited by quinazoline derivatives.

Comparative Analysis: Quinazoline Derivatives vs. Known Inhibitors

The efficacy of an anti-proliferative agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for various quinazoline derivatives compared to standard inhibitors across several human cancer cell lines.

| Compound/Derivative | Target(s) | Cancer Cell Line | IC50 Value | Reference |

| Known Inhibitors | ||||

| Gefitinib | EGFR | A549 (Lung) | 15.59 µM | [9] |

| Gefitinib | A431 (Skin) | 8.37 µM | [9] | |